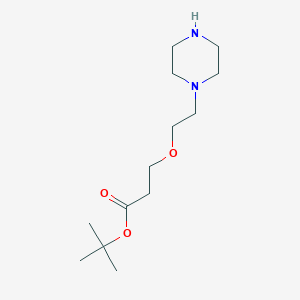
7-(Bromomethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family It features a bromomethyl group attached to the seventh position of the benzimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1H-benzimidazole typically involves the bromination of 1H-benzimidazole derivatives. One common method is the bromination of 7-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Bromomethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Applications De Recherche Scientifique
7-(Bromomethyl)-1H-benzimidazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-1H-benzimidazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can alkylate DNA bases, leading to DNA crosslinking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA crosslinking agents are employed to disrupt the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
7-Methyl-1H-benzimidazole: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
7-(Chloromethyl)-1H-benzimidazole: Similar in structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
1H-Benzimidazole: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness: 7-(Bromomethyl)-1H-benzimidazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. Its ability to interact with DNA and other biological molecules makes it a valuable compound in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
4-(bromomethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Clé InChI |
IMKOUBUKANEBJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)

![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)


